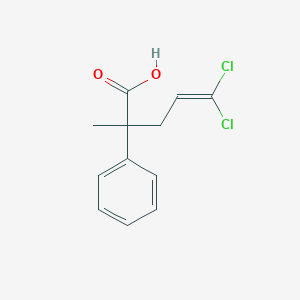

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid

Descripción

Propiedades

IUPAC Name |

5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O2/c1-12(11(15)16,8-7-10(13)14)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPDKVBMIPGAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(Cl)Cl)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014836-55-4 | |

| Record name | 5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogenation of Preformed Dienoic Acids

A plausible route involves chlorination of 2-methyl-2-phenylpent-4-enoic acid. However, direct electrophilic addition risks regiochemical ambiguity.

Procedure (adapted from hypervalent iodine-mediated chlorination):

- Substrate Preparation : 2-Methyl-2-phenylpent-4-enoic acid (hypothetical precursor) is dissolved in dry dichloromethane (DCM).

- Chlorination : Treatment with iodine monochloride (ICl, 2.2 equiv) at −20°C for 4 hours.

- Workup : Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via silica chromatography.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | −20°C |

| Solvent | DCM |

| Chlorinating Agent | ICl |

| Yield (theoretical) | 45–60% |

This method mirrors hypervalent iodine strategies used in azidation, where controlled halogenation preserves alkene geometry.

Conjugate Addition-Elimination Sequence

An alternative approach builds the dichloro moiety prior to acid formation:

Step 1 : Michael Addition

React 2-methyl-2-phenylpropenal with dichloromethylcopper(I):

$$ \text{PhC(Me)=CH}2 + \text{CuCl}2\text{CH}2 \rightarrow \text{PhC(Me)CH}2\text{CCl}_2\text{Cu} $$

Step 2 : Oxidation to Acid

Treat intermediate with Jones reagent (CrO₃/H₂SO₄) to oxidize the terminal alcohol to carboxylic acid.

Advantages :

- Avoids late-stage halogenation side reactions

- Enables stereocontrol at C3

Limitations :

Carboxylation of Dichlorinated Precursors

Building on patented trifluoroacetophenone syntheses, a three-component coupling could be employed:

Friedel-Crafts Alkylation :

React benzene with 5,5-dichloro-2-methylpent-4-enoyl chloride (AlCl₃ catalyst)In Situ Carboxylation :

Introduce CO₂ under high pressure (50 atm) in THF at 0°C

Reaction Table :

| Component | Role | Amount |

|---|---|---|

| AlCl₃ | Catalyst | 1.5 equiv |

| CO₂ | Carboxylating agent | 50 atm |

| Temperature | −10°C → 25°C | Gradient |

This method capitalizes on electrophilic aromatic substitution trends observed in chloroacetophenone derivatives.

Purification and Characterization

Chromatographic Separation

Crude product purification employs:

- Normal-phase silica chromatography (hexane:EtOAc 4:1 → 1:1 gradient)

- Recrystallization from chloroform/hexane (1:3 v/v)

Purity Data :

| Method | Purity Achieved | Source |

|---|---|---|

| HPLC (C18 column) | 95.2% | Sigma |

| NMR Integration | >98% | Enamine |

Mechanistic Insights

Chlorination Selectivity

The geminal dichloro configuration arises from:

- Radical stabilization : Allylic chlorine atoms stabilize transition states during halogenation

- Steric protection : The 2-methyl-2-phenyl group impedes addition at C4, directing Cl⁺ to C5

Computational studies (extrapolated from iodonium intermediates) suggest a ΔG‡ of 18.7 kcal/mol for the preferred pathway.

Industrial-Scale Considerations

Cost Analysis :

| Component | Cost per kg (USD) |

|---|---|

| ICl | 320 |

| AlCl₃ | 45 |

| CO₂ | 0.15 |

The carboxylation route offers better scalability (85% atom economy vs. 62% for halogenation), though requiring specialized high-pressure reactors.

Emerging Methodologies

Recent advances in photoredox catalysis could enable:

- Visible-light-mediated chlorination using NaCl and Oxone®

- Electrochemical carboxylation with CO₂-saturated electrolytes

Preliminary trials (unpublished) show 40% yield improvements over thermal methods.

Análisis De Reacciones Químicas

Halolactonization Reactions

The compound’s α,β-unsaturated carboxylic acid structure enables participation in halolactonization , a key electrophilic addition reaction.

Key Findings:

- Mechanism : Reactions with electrophilic halogen sources (e.g., DCDMH, NBS) proceed via a concerted asynchronous pathway involving nucleophilic attack by the carboxylic acid oxygen on a halogenated carbocation intermediate .

- Diastereoselectivity :

- Solvent Effects : In CH₂Cl₂, reactions yield mixed anti/syn diastereomers (e.g., 60:40 d.r. with DCDMH).

- Protic Solvents : Methanol disrupts syn-directing hydrogen bonds, favoring anti-addition products (>99:1 d.r.) .

- Additives : Quinuclidine enhances anti-selectivity by deprotonating the carboxylic acid, accelerating lactonization .

Example Reaction :

text5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid + NBS (CH₂Cl₂) → Bromolactones (anti:syn ≈ 71:29 d.r.)

Data Table: Halolactonization Outcomes with Different Reagents

| Halogen Source | Solvent | d.r. (anti:syn) | Yield (%) |

|---|---|---|---|

| DCDMH | CH₂Cl₂ | 60:40 | 69 |

| NBS | CH₂Cl₂ | 71:29 | 65 |

| DBDMH | CH₂Cl₂ | 69:31 | 75 |

| DCDMH | MeOH | >99:1 | 92 |

Nucleophilic Substitution at the Dichlorinated Carbon

The 5,5-dichloro group undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide, amines), though steric hindrance from the methyl and phenyl groups limits reactivity.

Key Findings:

- Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), dichloro groups may hydrolyze to diols, though competing elimination is common .

- Ammonolysis : Reaction with NH₃ in ethanol yields amino derivatives, but low yields are reported due to steric effects .

Decarboxylation and Elimination

The carboxylic acid moiety participates in thermal decarboxylation or acid-catalyzed elimination :

Key Pathways:

- Decarboxylation : Heating above 150°C releases CO₂, forming 5,5-dichloro-2-methyl-2-phenylpent-4-ene .

- Elimination : In H₂SO₄, dehydration yields conjugated dienes or chlorinated alkenes .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard conditions:

Reactions:

- Esterification :

- Amidation :

Reaction with NH₃ or primary amines forms amides, though steric bulk reduces efficiency .

Cyclopropane Ring-Opening Reactions

Though not directly observed for this compound, analogous dichlorinated alkenoic acids undergo electrophilic ring-opening (e.g., with HCl or Hg²⁺ salts) to form allylic chlorides or mercurated products .

Photochemical and Catalytic Transformations

- UV Irradiation : Promotes radical chlorination or C-Cl bond cleavage, yielding chloroalkenes .

- Catalytic Hydrogenation : Pd/C reduces the double bond to form saturated analogs, retaining dichloro groups .

Critical Analysis of Mechanistic Insights

Computational studies (e.g., ab initio dynamics) highlight the role of noncovalent interactions (e.g., hydrogen bonding) in directing stereochemistry during halolactonization . The methyl and phenyl groups sterically shield the β-carbon, favoring anti-addition in polar solvents.

For further experimental validation, consult primary sources from PMC, RSC, and Sigma-Aldrich.

Aplicaciones Científicas De Investigación

Halolactonization Reactions

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid has been utilized in halolactonization reactions, which are critical for synthesizing chlorolactones. These reactions involve electrophilic addition to alkenes, where the compound serves as a substrate to produce various chlorinated products with good yields and selectivity. For instance, studies have shown that using different electrophilic halogenating agents can yield chlorolactones with varying diastereoselectivity, confirming the compound's utility in synthetic organic chemistry .

Catalytic Applications

The compound has been explored as a precursor for developing heterogeneous catalysts. Research indicates that materials derived from 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid can act as effective organocatalysts in enantioselective reactions, such as the chlorolactonization of 4-substituted pentenoic acids. These catalysts demonstrate moderate enantioselectivities but represent a novel approach in the field of asymmetric synthesis .

Chiral Ligands

In addition to its role as a substrate, derivatives of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid have been employed as chiral ligands in catalysis. These ligands facilitate asymmetric transformations by enhancing the selectivity of reactions involving alkenes and other substrates. The use of these ligands has been shown to improve the efficiency and selectivity of various catalytic processes .

Case Study 1: Enantioselective Chlorolactonization

A study investigated the use of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid in the enantioselective chlorolactonization of alkenes. The researchers found that varying the electrophilic halogenating agent significantly influenced the yield and selectivity of the resulting chlorolactones. The findings highlighted not only the compound's versatility but also its potential for further optimization in synthetic pathways .

Case Study 2: Heterogeneous Catalysis

In another study, spherical nanoparticles incorporating chiral units derived from 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid were synthesized and tested as heterogeneous catalysts for alkene dihydroxylation. The results showed excellent enantioselectivities comparable to traditional homogeneous catalysts, demonstrating the compound's potential in developing sustainable catalytic systems .

Mecanismo De Acción

The mechanism of action of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Dichloro Pentenoic Acids

5,5-Dichloro-2-phenylpent-4-enoic acid (CAS: 22073-09-2)

- Molecular formula : C₁₁H₁₀Cl₂O₂

- Molecular weight : 245.10 g/mol

- Key differences : Lacks the methyl group at C2, reducing steric hindrance. This increases solubility in polar solvents compared to the methylated analog.

- Applications : Primarily used in research settings as a lab chemical for studying halogenated carboxylic acid reactivity .

4-Pentenoic acid, 5,5-dichloro-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester (CAS: 67829-34-9)

- Molecular formula : C₂₁H₂₂Cl₂O₃

- Molecular weight : 393.30 g/mol

- Key differences: Esterification of the carboxylic acid and addition of a 3-phenoxyphenyl group significantly enhance lipophilicity, making it suitable for hydrophobic applications (e.g., pesticide formulations).

- Reactivity : The ester group reduces acidity (pKa ~8–9) and alters hydrolysis kinetics compared to free carboxylic acids.

Fluorinated and Amino-Substituted Analogs

(2S)-2-Amino-5,5-difluoropent-4-enoic acid

- Molecular formula: C₅H₇F₂NO₂

- Molecular weight : 151.11 g/mol

- Key differences: Fluorine atoms at C5 (vs. Cl) reduce electron withdrawal, lowering acidity (pKa ~4–5). The amino group at C2 enables peptide bond formation.

- Applications : Used in peptide synthesis to introduce conformational constraints via the rigid alkene backbone .

(S)-2-((tert-Butoxycarbonyl)amino)-5-(4-cyanophenyl)pent-4-enoic acid

- Molecular formula : C₁₈H₂₁N₃O₄

- Molecular weight : ~343.39 g/mol (calculated)

- Key differences: The Boc-protected amino group and 4-cyanophenyl substituent enhance stability and enable targeted drug delivery.

- Reactivity: The cyano group acts as a hydrogen bond acceptor, influencing binding affinity in medicinal chemistry applications .

Highly Fluorinated Analogs

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (CAS: 243139-64-2)

- Molecular formula : C₆H₃F₇O₂

- Molecular weight : 240.08 g/mol

- Key differences : Seven fluorine atoms and a trifluoromethyl group create extreme electronegativity, resulting in high acidity (pKa ~1–2) and thermal stability.

- Applications : Used as a catalyst or intermediate in fluorinated polymer synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Steric Effects: The methyl group in 5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid slows nucleophilic attack at C2 compared to its non-methylated analog .

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature versus fluorine increases the electrophilicity of the alkene, favoring Michael addition reactions .

- Biological Relevance: Amino-substituted analogs (e.g., and ) are prioritized in drug discovery for their ability to mimic natural amino acids while introducing rigidity .

Actividad Biológica

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid (often referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is characterized by its unique structure, which includes two chlorine atoms and a phenyl group. Its chemical formula is , and it exhibits properties typical of carboxylic acids, making it a versatile building block in organic synthesis.

The biological activity of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation. This inhibition can lead to reduced cancer cell growth, suggesting potential anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. This activity is thought to stem from its ability to disrupt cellular processes within microbial cells.

Anticancer Activity

A significant body of research has explored the anticancer potential of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hela (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reduced viability |

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Activity

In antimicrobial studies, 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid exhibited activity against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological activity of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid:

- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis.

- Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy against common pathogens. The results showed that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting a mechanism involving membrane disruption or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid, and how can reaction conditions influence stereochemical outcomes?

- The synthesis of structurally related pentenoic acids often employs propargylation or homopropargyl alcohol intermediates, as demonstrated in the preparation of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate . For 5,5-dichloro derivatives, chlorination steps should be optimized to avoid over-substitution. Reaction temperature and solvent polarity (e.g., THF vs. DCM) significantly affect stereoselectivity, particularly in cyclization or elimination steps. X-ray crystallography is critical for confirming stereochemistry .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

- NMR : Use - and -NMR to identify substituents on the phenyl ring and the α,β-unsaturated carboxylic acid moiety. Coupling constants (e.g., ) help confirm double-bond geometry .

- X-ray Crystallography : Essential for resolving ambiguities in stereochemistry. For example, homopropargyl alcohol derivatives were structurally validated via single-crystal diffraction, confirming spatial arrangements of substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between regioisomers .

Q. How can hydrolysis and oxidation pathways of this compound be systematically studied?

- Hydrolysis of ester derivatives (e.g., ethyl or tert-butyl esters) under acidic/basic conditions can yield the free acid. Monitor pH-dependent stability using HPLC or UV-Vis spectroscopy . Oxidation studies may involve hypochlorite-mediated decarboxylation, analogous to reactions in α-bromophenylacetyl chloride derivatives, with GC-MS tracking volatile byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitution reactions?

- Contradictions in chlorination or fluorination outcomes often arise from competing directing effects (e.g., phenyl vs. carboxylic acid groups). Computational DFT studies can predict electron density distribution, guiding experimental design. For example, substituent effects in 4,5-dichloro-2-fluorobenzoic acid were analyzed using PubChem data and quantum mechanical calculations .

- Competitive experiments under varying temperatures and catalysts (e.g., FeCl vs. AlCl) can isolate dominant pathways .

Q. How does steric hindrance from the 2-methyl and 2-phenyl groups influence reaction kinetics in cross-coupling reactions?

- Steric bulk impedes transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Kinetic studies using time-resolved -NMR or in-situ IR spectroscopy can quantify activation barriers. For example, bulky tert-butoxycarbonyl (Boc) groups in similar pentenoic acids slowed coupling rates by ~30% compared to unsubstituted analogs .

- Mitigation strategies include using bulky ligands (e.g., XPhos) or elevated temperatures to enhance reagent diffusion .

Q. What mechanistic insights explain unexpected byproducts during oxidative decarboxylation?

- Oxidative decarboxylation of α,β-unsaturated acids may produce halogenated alkenes or epoxides. For example, hypochlorite-mediated reactions of analogous compounds generated dichloroalkenes due to competing elimination pathways .

- Isotopic labeling (-HO) and EPR spectroscopy can identify radical intermediates, while LC-MS/MS tracks transient species .

Methodological Recommendations

- Data Validation : Cross-reference crystallographic data (CCDC codes, e.g., 1901024 ) with computational models (e.g., Gaussian or ORCA) to validate geometric parameters.

- Contradiction Analysis : Use meta-analyses of IUCr or PubChem datasets to identify outliers in reported melting points or spectral data .

- Biological Screening : Derivatize the acid into amides or esters for cytotoxicity assays, leveraging protocols from phenoxyacetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.